![molecular formula C13H11ClN2O B168464 N-Benzyl 4-chloropicolinamide CAS No. 116275-39-9](/img/structure/B168464.png)
N-Benzyl 4-chloropicolinamide
Overview
Description
“N-Benzyl 4-chloropicolinamide” is a chemical compound with the CAS Number: 116275-39-9 . It has a molecular weight of 246.7 and its IUPAC name is N-benzyl-4-chloro-2-pyridinecarboxamide .
Synthesis Analysis
A study on the synthesis of a Sorafenib analogue, a multikinase inhibitor, involves the use of N-benzyl-4-chloropicolinamide . The synthesis process involves the selection of solvents and bases scientifically and through Principal Component Analysis (PCA) .Molecular Structure Analysis
The molecular formula of “N-Benzyl 4-chloropicolinamide” is C13H11ClN2O . Its InChI Code is 1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “N-Benzyl 4-chloropicolinamide” are not mentioned in the retrieved papers, a study on the synthesis of a Sorafenib analogue provides insights into the reaction process . Key factors like substrate molar concentration, temperature, and time of reaction were considered for the study .Physical And Chemical Properties Analysis
“N-Benzyl 4-chloropicolinamide” is a compound with a molecular weight of 246.7 . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 298.1±25.0 °C at 760 mmHg . The melting point is 148-152 .Scientific Research Applications
Antiproliferative Activity in Cancer Research
N-Benzyl 4-chloropicolinamide and its derivatives have shown promise in cancer research, particularly in inhibiting tumor cell growth. A study by Stefely et al. (2010) detailed the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a compound related to N-Benzyl 4-chloropicolinamide. This compound exhibited potent antiproliferative activity against various cancer cell lines, including breast tumor cells, and was found to inhibit tubulin polymerization, a crucial process in cell division. This suggests its potential as a treatment agent in oncology (Stefely et al., 2010).
Role in Organic Synthesis and Oxidation Reactions
N-Benzyl 4-chloropicolinamide is also significant in the field of organic chemistry. Subalakshmi and Priya (2019) synthesized N-Chloropicolinamide, a related compound, and characterized it as an effective and efficient oxidant for various organic substrates. This compound is mild, stable, and offers a high yield, making it a valuable tool in organic synthesis (Subalakshmi & Priya, 2019).
Anticonvulsant Properties
N-Benzyl 4-chloropicolinamide derivatives have been explored for their anticonvulsant activities. Salomé et al. (2010) investigated N-Benzyl derivatives and their efficacy in seizure protection models. Their research provides insights into the potential use of these compounds in treating epilepsy and other neurological disorders (Salomé et al., 2010).
Development of Herbicides
In agricultural chemistry, N-Benzyl 4-chloropicolinamide has been a focus in the development of new herbicides. Sun et al. (2020) designed and synthesized N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which showed significant herbicidal activity against various weeds. This study highlights the potential of N-Benzyl derivatives in the development of more effective and targeted herbicides (Sun et al., 2020).
Future Directions
While specific future directions for “N-Benzyl 4-chloropicolinamide” are not mentioned in the retrieved papers, the field of drug discovery and development involving imidazole- and benzimidazole-based compounds is an attractive topic that draws more and more researchers . This suggests that there could be potential future research involving “N-Benzyl 4-chloropicolinamide”.
properties
IUPAC Name |
N-benzyl-4-chloropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYZWCVSFIEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602889 | |
Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 4-chloropicolinamide | |
CAS RN |
116275-39-9 | |
Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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